molecular formula C6H10N2O B1415169 (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1306728-57-3

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1415169
CAS No.: 1306728-57-3
M. Wt: 126.16 g/mol
InChI Key: NNJMHJRBXQSTCT-RXMQYKEDSA-N
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Description

(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJMHJRBXQSTCT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306728-57-3
Record name (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Precision Engineering of Chiral Pyrazole Ethanol Scaffolds: A Technical Guide to SAR and Synthetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(1H-pyrazol-1-yl)ethanol scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably validated by the success of Crizotinib (PF-02341066) , a dual ALK/c-Met inhibitor. The critical feature of this scaffold is the chiral ethyl linker connecting the pyrazole ring to the core aromatic system.

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this moiety. Unlike achiral spacers, the chiral ethanol linker induces a rigid conformation that dictates binding affinity. We will explore why the (R)-enantiomer often acts as the eutomer (active form) in specific kinase targets while the (S)-enantiomer functions as the distomer, and provide a validated protocol for their enantioselective synthesis via Mitsunobu inversion.

The Pharmacophore: Deconstructing the Scaffold

The chiral pyrazole ethanol moiety is not merely a linker; it is a recognition element . In the context of ATP-competitive kinase inhibitors, this scaffold serves three distinct functions:

  • Vector Orientation: The chiral methyl group forces the pyrazole ring into a specific dihedral angle relative to the core, reducing the entropic penalty upon binding.

  • Solvent Interface: The pyrazole nitrogen often interacts with solvent-front residues or water networks within the binding pocket.

  • Hydrophobic Packing: The methyl group of the ethanol chain frequently occupies a small, hydrophobic "selectivity pocket" (e.g., the ribose binding pocket in kinases).

SAR Visualization

The following diagram illustrates the logical flow of SAR optimization for this scaffold, highlighting the critical decision points between steric bulk and electronic properties.

SAR_Logic Scaffold Chiral Pyrazole Ethanol Scaffold Linker Chiral Ethyl Linker (The Pivot) Scaffold->Linker Pyrazole Pyrazole Ring (The Effector) Scaffold->Pyrazole Core Aromatic Core (The Anchor) Scaffold->Core Chirality Stereocenter (R vs S) Determines vector Linker->Chirality Primary Driver Methyl Methyl Group Hydrophobic Pocket Fill Linker->Methyl Steric Fit N_Position N-Placement H-Bond Acceptor Pyrazole->N_Position Electronic C4_Sub C4-Substitution Solvent Interaction Pyrazole->C4_Sub Solubility/ADME Binding Affinity\n(IC50 Impact) Binding Affinity (IC50 Impact) Chirality->Binding Affinity\n(IC50 Impact)

Figure 1: SAR Decision Tree. The chiral linker acts as the mechanical pivot, while the pyrazole serves as the solvent-interacting effector.

Synthetic Architecture: The Mitsunobu Inversion

Achieving high enantiomeric excess (ee) is non-negotiable. The most robust method for installing the pyrazole unit onto a chiral alcohol with predictable stereochemistry is the Mitsunobu Reaction .

Mechanism: This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the chiral center.

  • Input: (S)-1-arylethanol

  • Output: (R)-1-(1H-pyrazol-1-yl)ethyl derivative

Validated Experimental Protocol

Objective: Synthesis of (R)-1-(1-(2,6-dichloro-3-fluorophenyl)ethyl)-4-methyl-1H-pyrazole (Crizotinib Intermediate Analogue).

Reagents:

  • Substrate: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq)

  • Nucleophile: 4-methyl-1H-pyrazole (1.1 eq)

  • Phosphine: Triphenylphosphine (PPh3, 1.5 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the (S)-alcohol (1.0 eq) and PPh3 (1.5 eq) in anhydrous THF (0.1 M concentration).

  • Nucleophile Addition: Add 4-methyl-1H-pyrazole (1.1 eq) to the solution. Cool the mixture to 0°C using an ice bath.

  • Activation (Critical Step): Add DIAD (1.5 eq) dropwise over 20 minutes. Note: Rapid addition generates excessive heat, potentially degrading the azo-intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Quench with water (5 mL). Concentrate the organic solvent under reduced pressure.

  • Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of the oxide, filter, and then purify the filtrate via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).

Self-Validation Check:

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10). Expect >98% ee.

  • NMR Verification: The methine proton (CH-N) typically shifts downfield (~5.5-6.0 ppm) compared to the starting alcohol (~5.0-5.5 ppm).

Synthetic Workflow Diagram

Synthesis_Flow Start (S)-Chiral Alcohol (Substrate) Intermediate Oxyphosphonium Intermediate Start->Intermediate Activation Reagents PPh3 + DIAD (Activation) Reagents->Intermediate Product (R)-Pyrazole Product (Inverted Center) Intermediate->Product SN2 Attack (Inversion) Nucleophile Pyrazole (Nucleophile) Nucleophile->Product

Figure 2: The Mitsunobu Inversion Pathway. Note the strict inversion of stereochemistry from (S) to (R).

SAR Deep Dive: The "Magic Methyl" Effect

In the development of Crizotinib, the transition from an achiral benzyl linker to a chiral ethyl linker resulted in a dramatic increase in potency and selectivity. This is a classic example of the "Magic Methyl" effect, where a single methyl group restricts conformational freedom.

Eutomer vs. Distomer Data

The following data summarizes the impact of chirality on c-Met kinase inhibition (IC50 values).

Compound VariantStereochemistryc-Met IC50 (nM)Fold DifferenceInterpretation
Racemic Mixture (R/S)24-Baseline activity.
Eutomer (R)8 1xMethyl group fits into the hydrophobic sub-pocket; rigidifies active conformation.
Distomer (S)>1,000>125xMethyl group clashes with the gatekeeper residue or backbone; steric hindrance prevents binding.

Data derived from Crizotinib discovery SAR studies [1].

Structural Determinants
  • The Chiral Center: The (R)-configuration (derived from (S)-alcohol via Mitsunobu) orients the pyrazole ring to form a critical

    
    -stacking interaction or hydrophobic contact with the activation loop of the kinase.
    
  • Pyrazole C4-Substitution:

    • Small groups (H, Me): Tolerated well.

    • Polar groups (NH2, COOH): Often reduce cell permeability unless balanced by lipophilicity elsewhere.

  • Pyrazole N2-Position: Must remain unencumbered to accept hydrogen bonds or interact with water networks. Alkylation at N2 usually abolishes activity.

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1][2] Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] [Link]

  • Rodgers, S. L., et al. (2020). The application of the Mitsunobu reaction in the synthesis of heterocyclic compounds. Organic & Biomolecular Chemistry, 18, 8002-8025. [Link]

  • Hassan, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841.[3] [Link]

Sources

In-depth Technical Guide: 1-methyl-4-(1-hydroxyethyl)pyrazole Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This guide provides a comprehensive technical overview of the enantiomers of 1-methyl-4-(1-hydroxyethyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the stereoselective synthesis, analytical separation, and characterization of the (R)- and (S)-enantiomers. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies. All protocols are presented as self-validating systems, grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, these mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] The classic, albeit tragic, example of thalidomide, where one enantiomer was sedative and the other teratogenic, underscores the critical importance of studying individual stereoisomers.[1] For novel heterocyclic compounds like 1-methyl-4-(1-hydroxyethyl)pyrazole, a thorough understanding of the properties and activities of its individual enantiomers is paramount for any potential therapeutic application. Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] This guide will provide the foundational knowledge for isolating and characterizing these specific enantiomers.

Stereoselective Synthesis Strategies

The controlled synthesis of a single enantiomer, or stereoselective synthesis, is a cornerstone of modern pharmaceutical chemistry. For 1-methyl-4-(1-hydroxyethyl)pyrazole, the key challenge lies in the stereospecific reduction of the prochiral ketone, 4-acetyl-1-methylpyrazole.

Asymmetric Transfer Hydrogenation

A robust and widely adopted method for the enantioselective reduction of ketones is asymmetric transfer hydrogenation (ATH). This technique utilizes a chiral catalyst to transfer hydrogen from a hydrogen donor (e.g., isopropanol, formic acid) to the ketone, yielding a chiral alcohol.[4]

Expert Insight: The choice of catalyst and ligand is critical for achieving high enantioselectivity. Rhodium and Iridium-based catalysts have been shown to be effective in the asymmetric hydrogenation of N-heteroaromatics.[4] For instance, a chiral Rh/(R,R)-TsDPEN complex has been successfully used for the asymmetric hydrogenation of dihydropyridines with excellent yields and enantiomeric excesses.[4] The chirality of the resulting alcohol is determined by the chirality of the diamine ligand used.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-acetyl-1-methylpyrazole

  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetyl-1-methylpyrazole (1 equivalent) in a suitable solvent such as isopropanol.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving the chosen chiral catalyst, for example, a Rhodium or Iridium complex with a chiral diamine ligand, in the same solvent.

  • Initiation: Add the catalyst solution to the substrate solution. The catalyst loading can typically range from 0.1 to 1 mol%.

  • Hydrogen Source: Add a hydrogen donor, such as a formic acid/triethylamine mixture (5:2 molar ratio), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

DOT Diagram: Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow sub 4-acetyl-1-methylpyrazole (Substrate) reaction Reaction Vessel (Inert Atmosphere) sub->reaction cat Chiral Catalyst (e.g., Rh-TsDPEN) cat->reaction h_donor Hydrogen Donor (e.g., HCOOH/NEt3) h_donor->reaction solvent Solvent (e.g., Isopropanol) solvent->reaction product (R)- or (S)-1-methyl-4-(1-hydroxyethyl)pyrazole reaction->product Stereoselective Reduction purification Purification (Column Chromatography) product->purification

Caption: Workflow for the asymmetric transfer hydrogenation of 4-acetyl-1-methylpyrazole.

Enantiomeric Separation and Analysis

Even with highly efficient stereoselective synthesis, the product is often a mixture of enantiomers, albeit with one in significant excess. Therefore, a reliable analytical method to determine the enantiomeric excess (ee) and a preparative method for separating the enantiomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expert Insight: The choice of the chiral stationary phase is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated on a silica support, are highly effective for a broad range of chiral compounds, including pyrazole derivatives.[5][6] The mobile phase composition, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol, needs to be optimized to achieve baseline separation of the enantiomers.[5][6] In some cases, a polar organic elution mode can be beneficial for achieving short run times and sharp peaks.[5][6]

Analytical HPLC Protocol: Determination of Enantiomeric Excess

  • Column: A chiral column, for instance, a Lux cellulose-2 or Lux amylose-2.[5][6]

  • Mobile Phase: An optimized mixture of n-hexane and ethanol.[6] The optimal ratio should be determined experimentally.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

DOT Diagram: Chiral HPLC Separation Principle

HPLC_Principle racemic_mixture Racemic Mixture (R)- and (S)-Enantiomers chiral_column Chiral Stationary Phase (CSP) Differential Interaction racemic_mixture->chiral_column separation Separated Enantiomers (R)-Enantiomer (S)-Enantiomer chiral_column->separation detector Detector (UV) separation->detector chromatogram Chromatogram (Two Distinct Peaks) detector->chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Spectroscopic and Chiroptical Characterization

Once the enantiomers are synthesized and separated, their absolute configuration and purity must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. While NMR is not inherently a chiral technique, chiral solvating agents or chiral derivatizing agents can be used to differentiate enantiomers in an NMR spectrum.

Chiroptical Methods

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, which can be used to determine the absolute configuration by comparison with theoretical calculations or known standards.

Optical Rotation: This is a measure of the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule.

Data Summary Table

Property(R)-1-methyl-4-(1-hydroxyethyl)pyrazole(S)-1-methyl-4-(1-hydroxyethyl)pyrazole
Specific Rotation [α]D Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer.
Chiral HPLC Retention Time tR₁ (dependent on column and mobile phase)tR₂ (dependent on column and mobile phase)
Circular Dichroism Spectrum Mirror image of the (S)-enantiomer's spectrum.Mirror image of the (S)-enantiomer's spectrum.

Biological Significance and Future Directions

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities.[3][7][8] For instance, some pyrazole compounds have shown anti-inflammatory and analgesic activities.[2] The individual enantiomers of 1-methyl-4-(1-hydroxyethyl)pyrazole may exhibit different biological activities. Therefore, once the enantiomers are obtained in pure form, it is crucial to evaluate their pharmacological and toxicological profiles separately. This will enable a comprehensive understanding of the structure-activity relationship and guide further drug development efforts. Future research should focus on in-vitro and in-vivo studies to determine if one enantiomer is more potent or has a better safety profile than the other.

References

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. National Center for Biotechnology Information. [Link]

  • Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. National Center for Biotechnology Information. [Link]

  • Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Royal Society of Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ACG Publications. [Link]

  • Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. Semantic Scholar. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Semantic Scholar. [Link]

  • Asymmetric chlorination of 4-substituted pyrazolones catalyzed by natural cinchona alkaloid. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. National Center for Biotechnology Information. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Preparation of 1-methyl-5-hydroxypyrazole.
  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes. National Center for Biotechnology Information. [Link]

  • Catalytic asymmetric total synthesis of (+)-caprazol. National Center for Biotechnology Information. [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]

  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Asymmetric Reduction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The asymmetric reduction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6) to its corresponding chiral alcohol, 1-(1-methyl-1H-pyrazol-4-yl)ethanol , is a critical transformation in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and ALK inhibitors (e.g., Crizotinib intermediates).

The Challenge: Heteroaromatic Coordination

Unlike simple acetophenones, the pyrazole moiety presents a specific challenge: Catalyst Poisoning . The


 nitrogen at the 2-position of the pyrazole ring is a Lewis base capable of coordinating to metal centers (Ru, Rh, Ir), potentially arresting the catalytic cycle.
The Solution Matrix

This guide presents two validated routes to bypass this limitation:

  • Biocatalysis (Enzymatic Reduction): The preferred route for scale-up (>100g). It operates under mild aqueous conditions, avoids metal toxicity, and typically yields >99% ee.

  • Noyori Transfer Hydrogenation (ATH): The preferred route for rapid medicinal chemistry (mg to g scale). It utilizes a robust Ruthenium-arene complex that tolerates heteroatoms better than traditional hydrogenation catalysts.

Method A: Biocatalytic Reduction (Ketoreductase - KRED)

Principle: Engineered Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH or NADH) to the prochiral ketone. To make this economically viable, a cofactor regeneration system (Glucose Dehydrogenase - GDH) is coupled to the reaction.

Mechanism of Action[1]

Biocatalysis Substrate Pyrazole Ketone Product Chiral Alcohol (>99% ee) Substrate->Product KRED NADP_Ox NADP+ NADPH_Red NADPH NADP_Ox->NADPH_Red GDH (Recycle) NADPH_Red->NADP_Ox Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone by KRED driven by the oxidation of glucose by GDH to regenerate the expensive NADPH cofactor.

Protocol: 10g Scale-Up

Note: Specific enzyme variants (e.g., from Codexis, Almac, or Daicel) must be screened. This protocol assumes a generic "KRED-X" identified from a screening kit.

Reagents:

  • Substrate: 1-(1-methyl-1H-pyrazol-4-yl)ethanone (10.0 g, 80.6 mmol)

  • Enzyme: KRED-X (200 mg) + GDH (50 mg) (often co-lyophilized)

  • Cofactor: NADP+ (100 mg, catalytic amount)

  • Co-substrate: D-Glucose (16.0 g, 1.1 equiv)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (200 mL)

  • Solvent: DMSO (10 mL) - used to solubilize the substrate

Step-by-Step:

  • Buffer Prep: In a 500 mL round-bottom flask equipped with an overhead stirrer, charge 200 mL of Potassium Phosphate buffer (pH 7.0).

  • Cofactor Addition: Add D-Glucose (16.0 g) and NADP+ (100 mg). Stir until dissolved.

  • Enzyme Charge: Add the KRED/GDH enzyme powder. Stir gently (150 rpm) to avoid foaming. Do not vortex.

  • Substrate Addition: Dissolve the pyrazole ketone (10 g) in DMSO (10 mL). Add this solution dropwise to the aqueous enzyme mixture.

    • Critical: If the substrate precipitates, add 10% v/v Isopropanol (IPA) to improve solubility, but check enzyme tolerance first.

  • Reaction: Stir at 30°C for 24 hours. Monitor pH; if it drops below 6.5 (due to gluconic acid formation), titrate automatically with 1M NaOH.

  • Work-up:

    • Add Celite (5 g) and filter to remove enzyme debris.

    • Extract the filtrate with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required. If necessary, flash chromatography (SiO₂, 50% EtOAc/Heptane).

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Principle: This method uses a Ruthenium(II) catalyst with a chiral diamine ligand. Unlike high-pressure hydrogenation, this uses a hydrogen donor (Formic Acid/Triethylamine), which is safer and operationally simpler.

Mechanism of Action (Metal-Ligand Bifunctional Catalysis)

ATH_Mechanism Precursor Ru-Cl(p-cymene)[(S,S)-TsDPEN] Hydride Ru-H Species (Active Catalyst) Precursor->Hydride HCOOH/TEA (-CO2) TS 6-Membered Transition State (Outer Sphere) Hydride->TS + Ketone TS->Hydride Regeneration Product (S)-Alcohol TS->Product H-Transfer

Figure 2: The Noyori-Ikariya catalytic cycle.[1] The amine proton on the ligand directs the ketone, while the hydride on Ru attacks the carbonyl carbon.

Protocol: 1g Laboratory Scale

Reagents:

  • Substrate: 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 g, 8.06 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (51 mg, 1 mol%)

  • Hydrogen Donor: 5:2 Formic Acid/Triethylamine azeotrope (5 mL)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (5 mL)

Step-by-Step:

  • Degassing: Sparge the solvent (DCM) and the Formic Acid/TEA mixture with nitrogen for 15 minutes. Oxygen poisons the Ru-hydride species.

  • Catalyst Charge: In a 25 mL Schlenk tube, add the substrate (1.0 g) and the Ru-catalyst (51 mg).

  • Solvent Addition: Add degassed DCM (5 mL).

  • Initiation: Add the Formic Acid/TEA mixture (2 mL) via syringe.

  • Reaction: Stir at 25°C - 30°C.

    • Observation: Gas evolution (CO₂) will be observed. This is normal.

  • Monitoring: Check by TLC (100% EtOAc) or HPLC after 4 hours.

    • Note: If reaction stalls, the pyrazole nitrogen may be coordinating. Add more HCOOH to ensure the pyrazole is protonated (rendering it non-coordinating).

  • Quench: Pour into saturated NaHCO₃ (caution: foaming).

  • Extraction: Extract with DCM (3 x 10 mL). Dry and concentrate.

Analytical Controls (Chiral HPLC)

To determine Enantiomeric Excess (ee), use the following validated method.

ParameterCondition
Column Chiralpak AD-H or Lux Amylose-2 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (S)-Isomer: ~8.5 min (R)-Isomer: ~10.2 min Note: Confirm order of elution with a standard.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (ATH) Catalyst poisoning by Pyrazole N.Ensure reaction media is acidic (excess HCOOH). Switch to Rh-Cp* catalysts if Ru fails.
Low Conversion (Biocat) Substrate inhibition or insolubility.Add 10-20% DMSO or IPA co-solvent. Use a resin (e.g., XAD-4) for in situ product removal.
Low ee Background uncatalyzed reduction or wrong ligand/enzyme.ATH: Lower temperature to 0°C. Biocat: Screen a broader library of KREDs.
Product Racemization Acid-catalyzed racemization during workup.Keep workup neutral. Do not store the alcohol in acidic media.

References

  • Noyori Transfer Hydrogenation Mechanism: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.

  • Biocatalysis in Pharma (General KRED Application): Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476–480.

  • HPLC Separation of Pyrazoles: Hassan, H. M., et al. (2021).[3] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841.

  • Ruthenium Catalysis on Heterocycles: Wang, C., et al. (2013). Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones Catalyzed by Ruthenium Complexes. Journal of Organic Chemistry, 78(23), 11881–11895.

Sources

Application Notes and Protocols: Reagents for Enantioselective Synthesis of Pyrazole Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral pyrazole ethanols are pivotal structural motifs in medicinal chemistry, frequently serving as key intermediates in the synthesis of pharmacologically active compounds. Their stereochemistry often dictates biological activity and therapeutic efficacy. This guide provides an in-depth exploration of modern catalytic methods for the enantioselective synthesis of these valuable building blocks. We delve into the mechanistic underpinnings and practical execution of three principal strategies: asymmetric transfer hydrogenation with ruthenium catalysts, asymmetric reduction using chiral oxazaborolidines (CBS catalysts), and biocatalytic reductions with ketoreductases. Detailed, field-tested protocols are presented, accompanied by technical insights to guide reagent selection, reaction optimization, and troubleshooting.

Introduction: The Significance of Chiral Pyrazole Ethanols

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs such as the anti-inflammatory agent celecoxib.[1][2] The introduction of a chiral ethanol substituent onto the pyrazole ring expands the chemical space available to medicinal chemists, enabling precise three-dimensional interactions with biological targets.[3] The enantioselective synthesis of these alcohols is therefore a critical task, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document serves as a practical guide to the contemporary reagents and methodologies designed to achieve high levels of stereocontrol in the synthesis of pyrazole ethanols.

Asymmetric Transfer Hydrogenation (ATH) of Pyrazolyl Ketones

Asymmetric transfer hydrogenation is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones.[4] The reaction typically employs a chiral ruthenium complex, such as the well-established Noyori-type catalysts, with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[5]

Mechanistic Rationale

The catalytic cycle of a Noyori-type catalyst, for instance, RuCl(p-cymene)[(S,S)-TsDPEN], involves the formation of a ruthenium-hydride species. The chirality of the diamine ligand creates a chiral pocket around the metal center. The pyrazolyl ketone coordinates to the ruthenium, and the hydride is transferred to the carbonyl carbon in a stereoselective manner, dictated by the steric and electronic environment of the catalyst's chiral ligands.[4]

ATH_Mechanism Precatalyst Ru(II)-Cl Precatalyst ActiveCatalyst Ru(II)-H Active Catalyst Precatalyst->ActiveCatalyst + H-Donor - H-Acceptor - HCl SubstrateComplex Ketone-Catalyst Complex ActiveCatalyst->SubstrateComplex + Pyrazolyl Ketone ProductComplex Alcohol-Catalyst Complex SubstrateComplex->ProductComplex Hydride Transfer (Stereoselective) ProductComplex->ActiveCatalyst - Chiral Alcohol PyrazolylKetone Pyrazolyl Ketone ChiralAlcohol Chiral Pyrazole Ethanol H_Donor H-Donor (e.g., iPrOH) H_Acceptor H-Acceptor (e.g., Acetone)

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of 1-(1H-Pyrazol-3-yl)ethan-1-one

This protocol is adapted from established procedures for the ATH of aromatic ketones.[5]

Materials:

  • 1-(1H-Pyrazol-3-yl)ethan-1-one

  • RuCl or RuCl

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous isopropanol (iPrOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Activation (if using HCOOH/TEA): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: To a separate flame-dried Schlenk flask, add 1-(1H-pyrazol-3-yl)ethan-1-one (1.0 mmol, 1.0 equiv) and the ruthenium catalyst (0.01 mmol, 0.01 equiv, S/C ratio = 100).

  • Solvent and Hydrogen Source Addition: Add anhydrous isopropanol (5 mL). If using the formic acid/triethylamine hydrogen source, add the pre-mixed azeotrope (0.5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 28 °C to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Asymmetric Reduction with Chiral Oxazaborolidines (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[6] The reaction utilizes a chiral oxazaborolidine catalyst, such as (R)- or (S)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source.[6][7]

Mechanistic Rationale

The CBS catalyst coordinates with the borane source (e.g., BH₃·THF), which in turn activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom of the catalyst. The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, favoring the presentation of one prochiral face to the activated borane for hydride transfer via a six-membered ring transition state.[7]

CBS_Reduction CBS_Catalyst (R)-CBS Catalyst Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex + BH3·THF Borane BH3·THF TS Transition State (Six-membered ring) Activated_Complex->TS + Pyrazolyl Ketone Ketone Pyrazolyl Ketone Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Pyrazole Ethanol Product_Complex->Chiral_Alcohol Workup (e.g., MeOH)

Caption: Catalytic cycle of a CBS Reduction.

Protocol: CBS Reduction of 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one

This protocol is based on established procedures for CBS reductions of aromatic ketones.[7]

Materials:

  • 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 equiv).

  • Cooling and Substrate Addition: Cool the flask to -78 °C (dry ice/acetone bath). Add a solution of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.

  • Borane Addition: Add BH₃·THF solution (1.2 mmol, 1.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Biocatalytic Asymmetric Reduction

Biocatalysis, particularly the use of ketoreductases (KREDs), offers a highly selective and environmentally benign route to chiral alcohols.[8][9] These enzymes, often used as whole-cell systems or isolated enzymes, can reduce a wide range of ketones with exceptional enantioselectivity, operating under mild aqueous conditions.[10]

Rationale and Advantages

Ketoreductases are NADPH- or NADH-dependent oxidoreductases that catalyze the transfer of a hydride from the cofactor to a carbonyl carbon. The enzyme's active site is inherently chiral, providing a precisely defined environment that forces the substrate to bind in a specific orientation, leading to the formation of a single enantiomer of the alcohol product. Key advantages include:

  • Extremely high enantioselectivity (>99% ee is common).

  • Mild reaction conditions (room temperature, neutral pH).

  • Environmentally friendly (water as solvent).

  • No need for heavy metal catalysts.

Biocatalysis_Workflow cluster_0 Enzymatic Reduction cluster_1 Cofactor Regeneration Ketone Pyrazolyl Ketoester KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Pyrazole Hydroxyester KRED->Alcohol NADP NADP+ KRED->NADP Uses NADPH NADPH NADPH->KRED Provides H- NADP->NADPH Hydride Transfer RegenEnzyme e.g., Glucose Dehydrogenase (GDH) RegenEnzyme->NADP Byproduct e.g., Gluconolactone RegenEnzyme->Byproduct SacrificialSubstrate e.g., Glucose SacrificialSubstrate->RegenEnzyme

Caption: Biocatalytic reduction with cofactor regeneration.

Protocol: Ketoreductase-Catalyzed Reduction of Ethyl 3-(1H-Pyrazol-4-yl)-3-oxopropanoate

This protocol is a representative procedure based on the use of commercially available ketoreductase screening kits.

Materials:

  • Ethyl 3-(1H-pyrazol-4-yl)-3-oxopropanoate

  • Ketoreductase (from a screening kit, e.g., KRED-P1 or KRED-N1 series)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (for substrate dissolution and co-solvent)

  • Ethyl acetate

Procedure:

  • Enzyme and Cofactor Preparation: In a temperature-controlled vessel (e.g., 30 °C), dissolve the selected ketoreductase, NAD(P)⁺, and glucose dehydrogenase in the potassium phosphate buffer.

  • Substrate Addition: Prepare a stock solution of ethyl 3-(1H-pyrazol-4-yl)-3-oxopropanoate in a minimal amount of isopropanol. Add the substrate solution to the enzyme/cofactor mixture to the desired final concentration (e.g., 10-50 g/L).

  • Initiation of Reaction: Add D-glucose (typically 1.1-1.5 equivalents relative to the substrate) to start the cofactor regeneration cycle and the reduction reaction.

  • pH Control and Monitoring: Maintain the pH of the reaction at a constant value (e.g., 7.0) by the controlled addition of a base (e.g., NaOH), as the oxidation of glucose to gluconic acid will lower the pH. Monitor the conversion by HPLC.

  • Workup: Once the reaction is complete, extract the product directly from the aqueous reaction mixture with ethyl acetate (3 x volume of aqueous phase).

  • Purification and Analysis: Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC.

Comparative Analysis of Methodologies

FeatureAsymmetric Transfer Hydrogenation (ATH)CBS ReductionBiocatalysis (Ketoreductases)
Catalyst Chiral Ru-diamine complexesChiral oxazaborolidinesEnzymes (KREDs)
Stereoselectivity Good to excellent (often >95% ee)[5]Generally excellent (>95% ee)[7]Typically excellent (>99% ee)[8]
Substrate Scope Broad for aromatic ketonesBroad, including aliphatic and enonesVaries; enzyme screening is necessary
Reaction Conditions Mild to moderate temperatures (25-80 °C)Cryogenic temperatures often required (-78 °C)Mild (25-40 °C, aqueous buffer)
Reagents H-donors (iPrOH, HCOOH/TEA)Borane sources (BH₃·THF, BMS)Cofactors (NAD(P)H), sacrificial substrate
Operational Cost Moderate (Ru catalyst can be expensive)Moderate (chiral auxiliary and boranes)Potentially high initially (enzymes, cofactors)
Environmental Impact Use of organic solvents and metal catalystUse of boranes and organic solventsGreen (aqueous media), biodegradable catalyst

Conclusion

The enantioselective synthesis of pyrazole ethanols can be effectively achieved through several powerful catalytic methods. Asymmetric transfer hydrogenation offers a robust and versatile approach for a wide range of pyrazolyl ketones. The CBS reduction provides a highly predictable and selective method, albeit often requiring cryogenic conditions. Biocatalysis with ketoreductases stands out for its exceptional enantioselectivity and environmentally benign profile, making it an increasingly attractive option for industrial applications. The choice of method will ultimately depend on the specific substrate, desired scale, cost considerations, and available equipment. The protocols and insights provided herein offer a solid foundation for researchers to successfully navigate the synthesis of these important chiral building blocks.

References

  • Asymmetric transfer hydrogenation of γ-aryl-α,γ-dioxo-butyric acid esters. RSC Advances. [URL not directly available, but accessible through www.rsc.org/advances]
  • (R)-2-Methyl-CBS-oxazaborolidine. Wikipedia. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PMC. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [URL not directly available]
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC. [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. REVIEW ARTICLE. [URL not directly available]
  • Asymmetric synthesis of chiral alcohol (−)-6. ResearchGate. [Link]

  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Semantic Scholar. [Link]

  • Enantioselective Diethylzinc Additions to Aldehydes Catalyzed by Chiral Relay Ligands. ACS Publications. [Link]

  • Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. ResearchGate. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

  • ChemInform Abstract: Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin‐5‐one Derivatives. ResearchGate. [Link]

  • Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed. [Link]

  • CELECOXIB. New Drug Approvals. [Link]

  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC. [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC. [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. [Link]

  • Asymmetric synthesis of atropisomeric pyrazole via an enantioselective reaction of azonaphthalene with pyrazolone. Chemical Communications. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

  • NOVEL OXAZABOROLIDINES FOR ENANTIOSELECTIVE ASYMMETRIC REDUCTIONS OF PROCHIRAL KETONES. MDPI. [Link]

  • Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. ResearchGate. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PMC. [Link]

  • Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. Green Chemistry. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications. [Link]

  • Interactive 3D Chemistry Animations. ChemTube3D. [Link]

Sources

Using (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in Fragment-Based Drug Design

Abstract

This application note details the methodological integration of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (Compound 1R-Pyr ) into high-throughput fragment screening and hit-to-lead optimization campaigns. Unlike flat aromatic fragments, 1R-Pyr offers a critical sp³-rich chiral vector ("escaping flatland") while retaining the privileged kinase-binding properties of the pyrazole scaffold. This guide provides validated protocols for biophysical screening (Ligand-Observed NMR), structural biology (X-ray soaking), and synthetic vector elaboration.

Physicochemical Profile & Strategic Value

The utility of 1R-Pyr lies in its dual nature: it possesses the aromatic stacking capability of a pyrazole and the directed hydrogen-bonding capability of a chiral secondary alcohol.

Table 1: Physicochemical Properties of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

PropertyValueStrategic Implication
Molecular Weight 126.16 DaUltra-low MW allows for significant "growing" room while staying <300 Da (Rule of 3).
cLogP ~0.2High hydrophilicity; excellent solubility for high-concentration NMR/SPR screening (>1 mM).
H-Bond Donors 1 (-OH)The secondary alcohol acts as a specific environmental probe (e.g., solvent front or serine/threonine side chains).
H-Bond Acceptors 2 (N, O)Pyrazole N2 is a classic kinase hinge acceptor.
Chirality (R)-EnantiomerProvides a defined 3D vector. The methyl group restricts rotation, reducing entropic penalty upon binding compared to the achiral ethyl analog.
Fsp³ 0.33Increases saturation, correlating with improved clinical success rates and reduced promiscuity.
Strategic Rationale: "Escaping Flatland"

Traditional fragment libraries are often dominated by flat heteroaromatics. 1R-Pyr addresses the "Flatland" problem by introducing a chiral methyl group that projects out of the aromatic plane. This allows the fragment to probe stereoselective hydrophobic sub-pockets that are inaccessible to planar analogs, significantly enhancing selectivity early in the design process.

Protocol A: Ligand-Observed NMR Screening

Purpose: To detect weak binding (K_D: mM range) and validate the binding epitope. Technique: Saturation Transfer Difference (STD) and WaterLOGSY.[1][2]

Materials
  • Target Protein: >95% purity, 10–20 µM in buffer (PBS or Tris, pH 7.4).

  • Fragment: 1R-Pyr (100 mM stock in d6-DMSO).

  • Reference Ligand: A known weak binder (positive control) if available.

  • Instrument: 600 MHz NMR with CryoProbe.

Experimental Workflow
  • Sample Preparation:

    • Prepare a "Cocktail" containing 1R-Pyr at 500 µM.

    • Add Target Protein to a final concentration of 10 µM (Ligand:Protein ratio = 50:1).

    • Include 5% D₂O for lock; keep DMSO < 2%.

    • Control Sample: Prepare an identical tube without protein to rule out aggregation or artifacts.

  • Data Acquisition (STD-NMR):

    • Pulse Sequence: stddiff (Bruker/Varian standard).

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds (Gaussian train).

    • Scans: 512–1024 (depending on signal-to-noise).

  • Data Analysis (The "Epitope Mapping"):

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Interpretation: Signals from 1R-Pyr that appear in the difference spectrum indicate binding.

    • Critical Check: Compare the integral of the Pyrazole protons (H3/H5) vs. the Methyl/Ethyl protons.

      • Scenario A: High STD effect on Pyrazole H = Aromatic stacking/Hinge binding.

      • Scenario B: High STD effect on Methyl/Ethyl = Hydrophobic pocket interaction.

Validation Criteria:

  • STD Amplification Factor (

    
    ) > 5%.
    
  • No signals in the "No Protein" control (rules out aggregation).

Protocol B: X-Ray Crystallography (Soaking)

Purpose: To determine the precise binding mode and vectors for growth. Challenge: Small fragments often diffuse out during cryo-protection.

Soaking Protocol
  • Crystal Generation: Grow apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.

  • Soaking Solution:

    • Dissolve 1R-Pyr directly in the mother liquor to a concentration of 50–100 mM .

    • Note: High concentration is required due to low affinity. If the crystal cracks, step down to 20 mM.

  • Incubation:

    • Transfer apo-crystals into the soaking solution.

    • Incubate for 1 hour to 24 hours . (Monitor for degradation).

  • Cryo-Protection & Data Collection:

    • Briefly dip in Mother Liquor + 20% Glycerol + 50 mM 1R-Pyr (Maintain ligand concentration to prevent "washout").

    • Flash freeze in liquid nitrogen.

  • Refinement:

    • Look for

      
       difference density in the active site.
      
    • Chirality Check: Ensure the (R)-methyl fits the density. If the density looks flat or distorted, consider if the racemate was accidentally used or if the protein selects the (S)-enantiomer (unlikely if starting with pure material).

Protocol C: Fragment Evolution (Synthetic Vectors)

Once binding is confirmed, 1R-Pyr serves as a seed. The two primary growth vectors are the Secondary Alcohol and the Pyrazole C-H .

Vector 1: Growing via the Alcohol (Etherification)
  • Target: Solvent front or adjacent sub-pockets.

  • Reaction: Mitsunobu Reaction or S_NAr.

    • Mitsunobu:1R-Pyr + Phenol/Alcohol + PPh₃ + DIAD -> Inversion of configuration (R -> S).

    • S_NAr: React 1R-Pyr (as alkoxide) with fluorinated heterocycles.

  • Advantage: Retains the pyrazole anchor while exploring diverse chemical space.

Vector 2: Growing via Pyrazole C3/C5 (C-H Activation)
  • Target: Deep hydrophobic pockets or gatekeeper residues.

  • Reaction: Suzuki-Miyaura Coupling or C-H Arylation.

    • Halogenation: Iodination of C4 is blocked, but C3/C5 are accessible.

    • Direct Arylation: Pd-catalyzed C-H activation to attach aryl groups.

Visualization of Workflows

Diagram 1: The FBDD Pipeline for 1R-Pyr

FBDD_Pipeline Library Fragment Library (Includes 1R-Pyr) Screen Biophysical Screen (STD-NMR / SPR) Library->Screen High Conc. Hit_Val Hit Validation (Competition Exp) Screen->Hit_Val Kd > 1mM Struct X-Ray Crystallography (Soaking @ 50mM) Hit_Val->Struct Confirmed Binder Chem Fragment Growing (Synthetic Evolution) Struct->Chem Vector ID Chem->Struct Iterative Cycle Lead Lead Compound (nM Affinity) Chem->Lead Optimization

Caption: Workflow integrating 1R-Pyr from initial library screening through structural validation to chemical elaboration.

Diagram 2: Chemical Evolution Strategies

Chemical_Evolution Core (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (Core Scaffold) Path_OH Path A: Alcohol Vector (Solvent Front) Core->Path_OH Path_CH Path B: Pyrazole C-H Vector (Hydrophobic Pocket) Core->Path_CH Mitsunobu Mitsunobu Reaction (Inversion to S-Ether) Path_OH->Mitsunobu Alkylation O-Alkylation (NaH/R-X) (Retention of R-Ether) Path_OH->Alkylation CH_Act Pd-Catalyzed C-H Activation (Arylation at C3/C5) Path_CH->CH_Act

Caption: Synthetic divergence strategies. Path A modifies the chiral tail; Path B functionalizes the aromatic core.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Fragment Evolution." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of Anaplastic Lymphoma Kinase and Hepatocyte Growth Factor Receptor Tyrosine Kinases." Journal of Medicinal Chemistry. (Demonstrates Pyrazole utility). Link

  • Davis, B. J., et al. (2021). "Ligand-observed NMR in fragment-based drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3][4][5][6][7] Nature Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

[1][2]

Status: Active Ticket ID: PYR-ETH-001 Assigned Specialist: Senior Process Chemist Context: Chiral Intermediate Synthesis (Analogous to Crizotinib Fragment)[1][2]

Executive Summary

You are encountering low yields in the synthesis of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol .[1][2] This molecule is a structural analog of the key chiral fragment used in ALK inhibitors like Crizotinib.[1][3]

Based on industrial process data for similar pyrazole-ethanols, "low yield" in this specific transformation typically stems from two distinct failure modes:

  • Reaction Stalling (Catalyst Poisoning): The basic nitrogen (N2) of the pyrazole ring coordinates to the metal center of standard Asymmetric Transfer Hydrogenation (ATH) catalysts, killing reactivity.[1][2][3]

  • Downstream Loss (Water Solubility): The product is a small, polar heteroaromatic alcohol.[2][3] It has high water solubility.[1][3] Standard aqueous workups (EtOAc/Water) often leave 30-50% of the product in the aqueous waste stream.[1][2][3]

Module 1: Diagnostic Decision Tree

Before adjusting parameters, determine where the yield is lost.[3] Use this logic flow to diagnose your specific issue.

TroubleshootingFlowStartStart: Low Isolated YieldCheckHPLCCheck Crude Reaction HPLC(Before Workup)Start->CheckHPLCConversionIs Conversion > 95%?CheckHPLC->ConversionNoConvNo: Reaction StalledConversion->NoConv  < 90%  YesConvYes: Conversion is GoodConversion->YesConv  > 95%  CatPoisonIssue: Catalyst Poisoning(Pyrazole N-Coordination)NoConv->CatPoisonSolution1Solution: Increase Catalyst Loadingor Change to Enzymatic RouteCatPoison->Solution1AqLossIssue: Product lost in Aqueous Layer(High Water Solubility)YesConv->AqLossSolution2Solution: Continuous Extractionor Salting Out (NaCl)AqLoss->Solution2

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Module 2: Troubleshooting Reaction Chemistry

The Problem: Catalyst Deactivation

In Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN (Noyori-type) catalysts, the pyrazole moiety acts as a competitive ligand.[1][2][3] The unmethylated nitrogen (N2) has a lone pair that binds to Ruthenium, displacing the substrate or the hydride source.[1][2][3]

Protocol A: Chemical Catalysis (Ru-ATH)

Recommended for gram-scale where enzyme screening is unavailable.[1][2]

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN]RuCl(p-cymene)[(R,R)-TsDPEN] Standard catalyst is effective if protected.
S/C Ratio 1000:1200:1 to 500:1 Higher loading compensates for the portion of catalyst poisoned by the pyrazole.[3]
Solvent Isopropanol (IPA)DCM / TEAF (5:2) Azeotropic mix of Triethylamine/Formic Acid (TEAF) ensures the pH is slightly buffered, reducing free pyrazole N-coordination.[1][2][3]
Additives NoneAcetic Acid (0.5 eq) Slight acidification protonates the pyrazole N, preventing metal binding.[2][3]

Step-by-Step Optimization:

  • Protonation Strategy: Do not run the reaction under basic conditions. Ensure the formate source (HCOOH/Et3N) is in a 5:2 ratio (acidic excess).[1][2][3]

  • Temperature: Lower temperatures (0°C to 10°C) improve enantioselectivity (ee) but may slow conversion.[1][2][3] For yield issues, maintain 25°C and accept 98% ee rather than 99.9%.

Protocol B: Biocatalysis (Ketoreductase - KRED)

Recommended for scale-up (>100g) and highest purity.[1][2]

If the chemical catalyst fails, Ketoreductases (KREDs) are the industry standard for this specific transformation (analogous to the Crizotinib process).[1][2][3]

  • Enzyme: Codexis KREDs (e.g., P1 series) or equivalent.[1][2][3]

  • Cofactor: NADP/NADPH with Isopropanol (IPA) or Glucose/GDH for regeneration.[1][2][3]

  • pH Control: Maintain pH 7.0–7.5. Pyrazole is neutral here; no poisoning occurs.[3]

  • Advantage: Enzymes are unaffected by the pyrazole nitrogen coordination.[3]

Module 3: Troubleshooting Work-up & Isolation

This is the most likely cause of your low yield. The calculated LogP of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is approx 0.2 to 0.[1][2]5. It loves water.[1][3]

The "Invisible" Loss

If you partition this reaction between Water and Ethyl Acetate (EtOAc), the partition coefficient (

123
  • Result: A single extraction pulls only ~60% of your product.[3] The rest goes to the waste drum.[1][3]

Corrective Isolation Protocol

Method 1: The "Salting Out" Approach (Lab Scale)

  • Quench: Stop reaction. If using TEAF, neutralize carefully with sat.[3] NaHCO3.

  • Saturation: Add solid NaCl to the aqueous layer until it is fully saturated (undissolved salt visible).[1][2][3] This drastically reduces the solubility of organics in the water (Hofmeister effect).[1][2][3]

  • Solvent Switch: Do NOT use Diethyl Ether or Hexanes.[3]

    • Recommended:2-MeTHF (2-Methyltetrahydrofuran) or IPA/CHCl3 (1:3 ratio) .[1][2]

  • Extraction: Perform 4x extractions.

  • Validation: Spot the aqueous layer on TLC to ensure no product remains.

Method 2: Resin Adsorption (Scale-up/Green) [1][2]

  • Pass the filtered reaction mixture (aqueous) through a column of Amberlite XAD-4 or Diaion HP-20 (hydrophobic polymeric resins).[1][2]

  • The polar pyrazole alcohol adsorbs to the resin; salts and enzymes pass through.[1][3]

  • Elute the product with Methanol or Acetone .[1][3]

  • Yield Recovery: Typically >90%.[1][3]

Module 4: Mechanism of Failure

Understanding the coordination chemistry is vital for preventing recurrence.[1][3]

MechanismCatRu-Catalyst(Active Species)Pathway1Pathway A: Hydride Transfer(Desired)Cat->Pathway1Pathway2Pathway B: N-Coordination(Poisoning)Cat->Pathway2SubstratePyrazole KetoneSubstrate->Pathway1Substrate->Pathway2 via Pyrazole N2Product(1R)-AlcoholPathway1->ProductDeadCatInactive Complex(Ru-N Bond)Pathway2->DeadCat

Figure 2: Competition between the catalytic cycle and the irreversible nitrogen coordination.[1][2]

FAQ: Rapid Fire Troubleshooting

Q: My enantiomeric excess (ee) is only 80%. How do I improve it? A: Check your temperature. ATH is exothermic.[1][3] If you run it too hot (>30°C), the background (racemic) hydride transfer competes.[1][2][3] Cool to 0°C. Also, ensure you are using the correct enantiomer of the catalyst (e.g., (R,R)-TsDPEN for (1R)-alcohol, though this must be experimentally verified as the priority rules can flip based on substitution).[1][2][3]

Q: The product is an oil that won't crystallize. A: This is common for low molecular weight pyrazole alcohols.[3]

  • Fix: Do not attempt crystallization from the crude.[1][3] Purify via flash chromatography (DCM:MeOH 95:5). If a solid is required for stability, form the HCl salt by bubbling HCl gas into an ethereal solution of the product.[3] The hydrochloride salt is usually a stable, white solid.[3]

Q: Can I use NaBH4 for the reduction? A: Only if you don't care about chirality.[3] NaBH4 will yield the racemate (50:50 mixture).[1][2][3] You cannot separate the enantiomers easily without chiral chromatography (SFC).[1][2][3] For the (1R) target, you must use asymmetric catalysis.[1][2][3][4]

References

  • Pfizer Crizotinib Process Development

    • Title: Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).[1][2]

    • Source: Organic Process Research & Development (ACS).[1][2][3]

    • Relevance: Establishes the baseline for pyrazole-ethanol synthesis and isol
    • URL:[Link][1][2][3]

  • Asymmetric Transfer Hydrogenation of Heterocycles

    • Title: Asymmetric Transfer Hydrogenation of Functionalized Ketones.[1][3]

    • Source: Chemical Reviews.[3][5]

    • Relevance: Mechanistic insight into Ru-TsDPEN catalyst poisoning by nitrogen heterocycles.
    • URL:[Link][1][2][3]

  • Solubility Data (Analogous)

    • Title: 1-(1-methyl-1H-pyrazol-4-yl)ethanone Properties.[1][2][6][7][8]

    • Source: PubChem.[1][3][8]

    • Relevance: Confirms the polarity and water solubility profiles of the substr
    • URL:[Link][1][2][3]

Technical Support Center: Optimizing CBS Reduction for 1-Methyl-1H-pyrazol-4-yl Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the Corey-Bakshi-Shibata (CBS) reduction for your 1-methyl-1H-pyrazol-4-yl substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful asymmetric transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the specific challenges and optimization strategies you may encounter with these important heterocyclic ketones.

Introduction: The Challenge and Opportunity of Pyrazole Substrates

The 1-methyl-1H-pyrazol-4-yl moiety is a privileged scaffold in medicinal chemistry, imparting unique pharmacological properties.[1] The enantioselective synthesis of chiral alcohols derived from these ketones is a critical step in the development of novel therapeutics. The CBS reduction is a premier method for achieving high enantioselectivity in the reduction of prochiral ketones.[2][3][4] However, the presence of the pyrazole ring introduces specific considerations that can impact the efficiency and selectivity of the reaction. The nitrogen atoms of the pyrazole can act as Lewis bases, potentially interacting with the borane reducing agent or the oxazaborolidine catalyst.[2] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Is the CBS reduction a suitable method for reducing 1-methyl-1H-pyrazol-4-yl ketones?

A1: Absolutely. The CBS reduction is a robust and versatile method that has been successfully applied to a wide range of ketones, including various heteroaromatic systems.[2][5] The key to success lies in understanding the potential interactions of the pyrazole ring and optimizing the reaction conditions accordingly.

Q2: What is the general mechanism of the CBS reduction?

A2: The CBS reduction involves the use of a chiral oxazaborolidine catalyst, which coordinates with a borane source (e.g., BH₃•THF or BH₃•SMe₂) to form a chiral reducing agent.[2][6] This complex then coordinates to the ketone, directing the hydride delivery to one face of the carbonyl group, resulting in the formation of a chiral alcohol with high enantiomeric excess (ee).[3][4]

Q3: Which enantiomer of the CBS catalyst should I use to obtain a specific alcohol enantiomer?

A3: The stereochemical outcome of the CBS reduction is generally predictable. For a ketone with a large (RL) and a small (RS) substituent, the (S)-CBS catalyst will typically deliver the hydride to the Re face of the carbonyl, yielding the (R)-alcohol. Conversely, the (R)-CBS catalyst attacks the Si face to give the (S)-alcohol. It is crucial to determine the relative steric bulk of the 1-methyl-1H-pyrazol-4-yl group and the other substituent on your ketone to predict the outcome.

Troubleshooting Guide

Problem 1: Low Enantioselectivity (% ee)

Q: My CBS reduction of the 1-methyl-1H-pyrazol-4-yl ketone is giving a low enantiomeric excess. What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common issue and can stem from several factors. Let's break them down:

Potential Cause 1: Competing Uncatalyzed Reduction

  • Explanation: A portion of the ketone may be reduced by the borane source directly, without the direction of the chiral catalyst.[1] This background reaction is non-selective and leads to a racemic mixture, thus eroding the overall % ee. The Lewis basic nitrogen atoms on the pyrazole ring can potentially coordinate with and activate the borane, exacerbating this issue.

  • Solutions:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -40 °C to -78 °C) is often crucial.[2] This slows down the uncatalyzed reduction to a greater extent than the catalyzed pathway.

    • Slow Addition of the Ketone: Adding the ketone substrate slowly to the pre-formed catalyst-borane complex ensures that the ketone is more likely to encounter the chiral complex rather than free borane.

    • Choice of Borane Source: Catecholborane can sometimes offer improved enantioselectivity at very low temperatures.[2]

Potential Cause 2: Ineffective Catalyst-Substrate Interaction

  • Explanation: For high enantioselectivity, the CBS catalyst must effectively discriminate between the two faces of the ketone. The electronic nature of the pyrazole ring and its steric profile are key. If the steric or electronic differences between the pyrazole ring and the other substituent are not significant, the catalyst may not be able to bind in a highly preferred orientation.

  • Solutions:

    • Modify the CBS Catalyst: While the standard (S)- or (R)-2-Methyl-CBS-oxazaborolidine is a good starting point, catalysts with different substituents on the boron (e.g., butyl or phenyl) can alter the steric environment and may lead to improved selectivity.

    • Solvent Screening: While THF is the most common solvent, exploring other ethereal solvents or non-coordinating solvents like toluene could influence the transition state and improve selectivity.

Potential Cause 3: Presence of Water

  • Explanation: The presence of even trace amounts of water can have a significant detrimental effect on enantioselectivity.[6] Water can react with the borane and the catalyst, leading to decomposition and promoting the uncatalyzed reduction.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and freshly opened or titrated borane solutions. The substrate should also be rigorously dried.

Problem 2: Low or Incomplete Conversion

Q: My reaction is sluggish and I'm observing a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

A: Poor conversion can be frustrating, but it is often addressable by adjusting the reaction parameters.

Potential Cause 1: Catalyst Inhibition or Decomposition

  • Explanation: The nitrogen atoms of the pyrazole ring could potentially coordinate to the Lewis acidic boron of the oxazaborolidine catalyst, leading to catalyst inhibition. While less common, it's a possibility with heteroaromatic substrates. Catalyst decomposition can also occur, especially if there are impurities in the starting materials or solvents.

  • Solutions:

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition.

    • Purity of Reagents: Ensure the purity of your ketone substrate, as impurities can sometimes interfere with the catalyst.

Potential Cause 2: Insufficient Stoichiometry of Borane

  • Explanation: The stoichiometry of the borane source is critical. An insufficient amount will naturally lead to incomplete conversion.

  • Solution:

    • Titrate Borane Solution: Commercially available borane solutions can vary in concentration. It is good practice to titrate them before use to ensure accurate stoichiometry. A slight excess of the borane source is typically used.

Potential Cause 3: Low Reaction Temperature

  • Explanation: While low temperatures are beneficial for enantioselectivity, they also slow down the reaction rate. If the reaction is too cold, it may not proceed at a reasonable rate.

  • Solution:

    • Temperature Optimization: If conversion is low at -78 °C, try running the reaction at a slightly higher temperature (e.g., -40 °C or -20 °C) and monitor the effect on both conversion and enantioselectivity. A balance must be struck between these two parameters.

Experimental Protocols

General Protocol for the CBS Reduction of a 1-Methyl-1H-pyrazol-4-yl Ketone

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF) (as a 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-methyl-1H-pyrazol-4-yl ketone substrate

  • Anhydrous Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Cool the flask to 0 °C and add the borane solution (0.6 eq.) dropwise. Stir the mixture for 15 minutes at 0 °C to allow for the formation of the catalyst-borane complex.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • In a separate flame-dried flask, dissolve the 1-methyl-1H-pyrazol-4-yl ketone (1.0 eq.) in anhydrous THF.

  • Add the ketone solution dropwise to the reaction mixture over a period of 30-60 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes to hydrolyze the borate esters.

  • Neutralize the mixture with saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC.

Data Presentation

ParameterRecommendationRationale
Catalyst Loading 5-10 mol%Balances catalytic efficiency with cost. Higher loading may be needed for challenging substrates.
Borane Stoichiometry 0.6-1.0 eq.A slight excess ensures complete reduction.
Temperature -78 °C to -20 °CLower temperatures generally lead to higher enantioselectivity.[2]
Solvent Anhydrous THFA good general solvent for CBS reductions.
Addition Rate Slow, dropwiseMinimizes the uncatalyzed background reaction.

Visualizing the Process

CBS Catalytic Cycle

CBS_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs Catalyst Catalyst Catalyst_BH3 Catalyst-BH3 Complex Catalyst->Catalyst_BH3 + BH3 Transition_State Ketone Coordination & Hydride Transfer Catalyst_BH3->Transition_State + Ketone Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of Chiral Alcohol (after workup) Chiral_Alcohol Chiral_Alcohol Product_Complex->Chiral_Alcohol Ketone Ketone Ketone->Transition_State BH3 BH3 BH3->Catalyst

Caption: The catalytic cycle of the CBS reduction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment with 1-methyl-1H-pyrazol-4-yl Ketone Check_ee Low % ee? Start->Check_ee Check_Conversion Low Conversion? Check_ee->Check_Conversion No Optimize_ee Troubleshoot % ee: - Lower Temperature - Slow Ketone Addition - Check for Water - Screen Catalysts/Solvents Check_ee->Optimize_ee Yes Optimize_Conversion Troubleshoot Conversion: - Increase Catalyst Loading - Titrate Borane - Optimize Temperature Check_Conversion->Optimize_Conversion Yes Successful_Reaction Successful Reaction: High Yield & High % ee Check_Conversion->Successful_Reaction No Optimize_ee->Check_Conversion Optimize_Conversion->Successful_Reaction

Sources

Technical Support Center: Boron Impurity Removal in Pyrazole Ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of boron-containing impurities from the synthesis of pyrazole ethanol and related derivatives. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: Why do I have boron impurities in my pyrazole synthesis in the first place?

A: Boron impurities typically originate from the reagents used to construct the pyrazole scaffold or to add substituents to it. The most common source is the use of boronic acids or their derivatives (e.g., pinacol esters) in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful and widely used method for forming carbon-carbon bonds, for instance, to attach aryl or heteroaryl groups to the pyrazole ring.[3][4] Consequently, unreacted boronic acid, its homo-coupling byproducts, or boric acid (from hydrolysis) are common impurities in the crude product.

Q2: What are the most common boron-containing impurities I should expect?

A: You will most likely encounter one or more of the following:

  • Unreacted Boronic Acid (R-B(OH)₂): The starting material from your cross-coupling reaction.

  • Boronic Acid Esters (e.g., Pinacol Esters): These are often used as stable, chromatography-friendly alternatives to boronic acids.[5][6]

  • Boric Acid (B(OH)₃): Formed from the decomposition or hydrolysis of other boron-containing reagents.

  • Boronate Salts: Formed if the reaction is quenched or worked up under basic aqueous conditions.[7]

Q3: I have a neutral, base-stable pyrazole product. What is the quickest and simplest purification method to try first?

A: For a neutral and robust product, an acid-base liquid-liquid extraction is the most straightforward and efficient first-pass technique. Boronic acids are weakly acidic and can be deprotonated by a moderately basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃) to form highly water-soluble boronate salts.[8][9][10] These salts will partition into the aqueous layer, while your neutral organic product remains in the organic phase.[7]

Q4: My product is sensitive to strong bases. What are my best alternatives to a basic wash?

A: If your product contains base-labile functional groups (like esters) or is acidic itself, a strong basic wash is unsuitable. Your best alternatives are:

  • Scavenger Resins: These are highly selective solid supports functionalized with groups that covalently bind boron species.[8] Resins with N-methylglucamine or other diol functionalities are particularly effective for sequestering boronic acids.[7] The process involves simply stirring the resin with your crude product solution and then filtering.[11]

  • Chromatography: Column chromatography using silica gel or neutral alumina can be effective.[12] However, boronic acids can sometimes streak on silica.[8]

  • Azeotropic Distillation: If the primary impurity is boric acid, it can be removed as volatile trimethyl borate by repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure.[13][14]

Q5: My silica gel column is resulting in significant streaking of the boron impurity. How can I improve the separation?

A: Streaking is a common issue with polar boronic acids on standard silica gel.[15] Here are several strategies to overcome this:

  • Change the Mobile Phase: For highly polar boronic acids, a standard hexane/ethyl acetate system may be insufficient. Switching to a more polar eluent system, such as dichloromethane/methanol, can often improve separation.[13]

  • Use Neutral Alumina: Alumina is less acidic than silica and can sometimes provide better separation for boronic acids and their esters.[12]

  • Reverse-Phase Chromatography (C18): This can be a good alternative, although some boronic acids may still exhibit poor peak shape.[8]

  • Boric Acid Impregnation: Pre-treating the silica gel with boric acid can suppress the strong adsorption of boronic esters, leading to better elution behavior.[15]

Q6: When is a scavenger resin the superior choice over extraction or chromatography?

A: Scavenger resins are particularly advantageous in several scenarios:

  • High Selectivity is Required: When your product and the boron impurity have very similar polarities, making chromatographic separation difficult.

  • Product Sensitivity: For products that are sensitive to the pH changes of aqueous extractions.

  • Process Simplification: Scavenging avoids aqueous workups and emulsions, requiring only filtration to separate the resin. This makes it ideal for parallel or automated synthesis platforms.[11]

  • Trace Metal Removal: Many scavenger resins designed for boron also have functionalities that can remove residual palladium from the coupling reaction.[16][17]

Troubleshooting Guides & Detailed Protocols

This section provides step-by-step methodologies for the most effective boron removal techniques.

Guide 1: Purification via Acid-Base Liquid-Liquid Extraction

This method leverages the acidic nature of boronic acids to separate them from neutral organic products.

Causality: Boronic acids typically have a pKa in the range of 8-10. By washing the organic solution of the crude product with an aqueous base of pH > 11 (e.g., 1M NaOH), the boronic acid (R-B(OH)₂) is deprotonated to its corresponding water-soluble boronate salt (R-B(OH)₃⁻), which is then extracted into the aqueous phase.[7][9]

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture containing your pyrazole ethanol product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH solution. Use a volume of aqueous base approximately equal to the organic phase volume.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Extraction: Drain the lower aqueous layer.

  • Repeat (Optional but Recommended): Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the boronic acid.

  • Neutralization Wash: Wash the organic layer with water, followed by a saturated brine solution to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Validation: Check the purity of the product by TLC, ¹H NMR, or LC-MS to confirm the absence of boron impurities.

cluster_0 Acid-Base Extraction Workflow A 1. Dissolve Crude Product in Organic Solvent B 2. Add 1-2 M NaOH (aq) to Separatory Funnel A->B C 3. Shake, Vent, and Separate Layers B->C D 4. Drain Aqueous Layer (Contains Boronate Salt) C->D F 6. Wash Organic Layer with Water & Brine C->F Separation Complete E 5. Repeat Wash (Optional) D->E Incomplete Removal E->B G 7. Dry & Concentrate Organic Layer F->G H Purified Pyrazole Product G->H

Caption: Workflow for Boronic Acid Removal via Basic Extraction.

Guide 2: Purification using Boron-Selective Scavenger Resins

This solid-phase extraction technique offers high selectivity and operational simplicity.

Causality: Scavenger resins for boron removal are typically functionalized with chelating groups, most commonly N-methylglucamine, which contains multiple diol functionalities. These diols form stable, five- or six-membered cyclic esters with boronic acids, effectively sequestering them onto the solid support.[7][8] The purified product remains in solution and is recovered by simple filtration.

Experimental Protocol:
  • Resin Selection: Choose a scavenger resin with a diol or diethanolamine functionality (e.g., Purolite S108, various silica- or polystyrene-based N-methylglucamine resins).

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethanol).

  • Scavenging: Add the scavenger resin to the solution. A typical loading is 3-5 equivalents of resin functional groups relative to the estimated amount of boron impurity.

  • Agitation: Stir or gently agitate the mixture at room temperature. Reaction time can vary from 4 to 16 hours, depending on the resin and impurity concentration. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

cluster_1 Scavenger Resin Workflow A 1. Dissolve Crude Product in Solvent B 2. Add Boron Scavenger Resin A->B C 3. Stir Mixture (4-16 hours) B->C D 4. Filter to Remove Resin (Boron Impurity is Bound) C->D E 5. Wash Resin with Fresh Solvent D->E F 6. Combine Filtrate & Washings E->F G 7. Concentrate Solvent F->G H Purified Pyrazole Product G->H

Caption: Decision Tree for Selecting a Boron Removal Method.

Data Summary Table

Purification MethodPrinciple of OperationAdvantagesDisadvantagesBest For...
Acid-Base Extraction Converts acidic boronic acid to a water-soluble boronate salt. [7][10]Fast, inexpensive, high capacity, scalable.Not suitable for base-sensitive or acidic products; can form emulsions.Neutral, base-stable organic products.
Scavenger Resins Covalent sequestration of boron onto a solid support via diol chelation. [11]High selectivity, mild conditions, simple filtration-based removal, good for automation.Higher cost, slower kinetics (hours), finite capacity.Base-sensitive products; difficult chromatographic separations.
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica, alumina). [12]Widely applicable, can remove multiple impurities at once.Can be time-consuming and solvent-intensive; boronic acids may streak on silica. [8][15]Products that are oils or when multiple impurities need to be removed.
Recrystallization Exploits differences in solubility between the product and impurities in a given solvent system. [7][18]Potentially yields very high purity material, scalable, cost-effective.Only applicable to solid products; requires significant solubility difference; potential for product loss.Crystalline solid products with impurities of different solubility profiles.
Azeotropic Distillation Converts boric acid to volatile trimethyl borate with methanol for removal by evaporation. [13][19]Effective for removing boric acid and some boronic acids.Requires multiple cycles; may not be suitable for thermally sensitive compounds.Removing residual boric acid after other purification steps.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • ResearchGate. (2020). A Rapid, Simple, and Low‐Blank Pumped Ion‐Exchange Column Chromatography Technique for Boron Purification From Carbonate and Seawater Matrices. Retrieved from [Link]

  • Scholars Research Library. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
  • Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2024). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Google Patents. (n.d.). A kind of preparation method of pyrazole derivatives.
  • ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • Bibliomed. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Advances in Boron Isotope Separation by Ion Exchange Chromatography: A Review. Retrieved from [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]

  • PubMed. (2008). Boron removal from aqueous solutions by ion-exchange resin: column sorption-elution studies. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ResearchGate. (2000). Boron Isotope Fractionation in Liquid Chromatography with Boron-Specific Resins as Column Packing Material. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • Reddit. (2016). Removing Boron Impurity?. Retrieved from [Link]

  • Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Google Patents. (n.d.). Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PMC. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • PMC. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Retrieved from [Link]

  • MDPI. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Retrieved from [Link]

  • Lookchem. (2022). BORON-NITROGEN COMPOUNDS. XCVI. STUDIES OF THE CHEMICAL BEHAVIOR OF MONOMERIC PYRAZOL-1-YLBORANES. Retrieved from [Link]

  • ACS Publications. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC. (2022). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Validation & Comparative

Chiral HPLC separation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the chiral separation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol , a critical intermediate in the synthesis of MET/ALK inhibitors (e.g., Crizotinib analogs).[1]

The separation of this molecule presents specific challenges due to the basicity of the pyrazole nitrogen and the polarity of the secondary alcohol. This guide compares two primary chromatographic approaches: Polar Organic Mode (POM) and Normal Phase (NP) , synthesizing data from structural analog studies and industry-standard protocols.[1]

Executive Summary & Molecule Profile[1]

  • Target Molecule: 1-(1-methyl-1H-pyrazol-4-yl)ethanol[1]

  • Chemical Nature: Polar, nitrogen-containing heterocycle with a secondary alcohol chiral center.[1]

  • Separation Challenge: The pyrazole moiety can induce peak tailing due to interactions with residual silanols on the stationary phase. The small size of the molecule requires a column with high shape selectivity.

  • Primary Recommendation: Polar Organic Mode (POM) using Cellulose-based columns (e.g., Lux Cellulose-2) offers superior peak shape and speed compared to traditional Normal Phase methods.[1]

Structural Context

The target is a simplified analog of the Crizotinib intermediate. Unlike the phenyl-based intermediate, the direct attachment of the chiral center to the electron-rich pyrazole ring increases the basicity and hydrogen-bonding potential, making solvent selection critical.

Comparative Methodologies

Method A: Polar Organic Mode (Recommended)

Principle: Uses 100% polar organic solvents (Acetonitrile, Methanol, or mixtures) on polysaccharide columns.[1] This mode minimizes non-specific hydrophobic interactions and enhances hydrogen bonding between the analyte and the chiral selector.

  • Stationary Phase: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2 or Chiralcel OZ-3 )[1]

  • Mobile Phase: 100% Acetonitrile (ACN) or ACN:MeOH (90:10)[1]

  • Additives: 0.1% Diethylamine (DEA) or Ethanolamine (essential to mask silanols).[1]

Performance Profile:

Parameter Performance Notes

| Resolution (


)  | High (> 2.5) | ACN competes less for H-bonding sites than alcohols, often increasing selectivity for this class.[1] |
| Analysis Time  | Fast (< 10 min) | Low viscosity of ACN allows higher flow rates.[1] |
| Peak Shape  | Excellent | Polar solvent suppresses silanol interactions. |
| Solubility  | High | Ideal for preparative scale-up.[1] |
Method B: Normal Phase (Traditional)

Principle: Uses a non-polar alkane backbone with an alcohol modifier.[1] This is the historical standard for pyrazole derivatives.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H ) or Chiralcel OD-H.[1]

  • Mobile Phase: n-Hexane : Ethanol (80:20 or 85:15).[1]

  • Additives: 0.1% DEA (Strictly required to prevent tailing).

Performance Profile:

Parameter Performance Notes

| Resolution (


)  | Moderate to High | Amylose columns often show higher capacity for this specific shape but longer retention.[1] |
| Analysis Time  | Moderate (15-30 min) | Requires equilibration; lower flow rates due to pressure.[1] |
| Peak Shape  | Good | Can exhibit tailing if additive concentration is insufficient. |
| Solubility  | Limited | The pyrazole alcohol has limited solubility in Hexane, risking precipitation at high loads. |

Experimental Protocols

Protocol 1: Method Development Screening (Step-by-Step)

Objective: Determine the optimal column/solvent combination for the specific racemate.[1]

  • Preparation: Dissolve 1 mg of racemic 1-(1-methyl-1H-pyrazol-4-yl)ethanol in 1 mL of Ethanol (HPLC grade).

  • Column Selection: Mount Lux Cellulose-2 (or equivalent) and Chiralpak AD-H in a column switcher.[1]

  • Screening Run 1 (POM):

    • Flush Cellulose-2 with 100% ACN (with 0.1% DEA) at 1.0 mL/min.[1]

    • Inject 5 µL.

    • Success Metric: Look for separation within 8 minutes. If

      
      , switch to Screen 2.[1]
      
  • Screening Run 2 (NP):

    • Flush AD-H with Hexane:EtOH (90:10, 0.1% DEA).

    • Inject 5 µL.

    • Optimization: If retention is too low (

      
      ), decrease EtOH to 5%.[1]
      
Protocol 2: Preparative Scale-Up (POM Optimized)

Objective: Isolate enantiomers for biological assay.

  • System: Prep-HPLC with UV detection at 254 nm (pyrazole absorption).

  • Mobile Phase: 100% Acetonitrile + 0.1% DEA.

  • Loading: Dissolve 100 mg of racemate in 2 mL ACN.

  • Injection: Stacked injections (overlapping) are possible due to the sharp peaks in POM.

  • Post-Processing: Evaporate ACN under reduced pressure. The volatile DEA additive is removed during evaporation.

Visualized Workflows

Separation Mechanism & Interaction Logic

The following diagram illustrates the critical interactions governing the chiral recognition of the pyrazole ethanol on a polysaccharide stationary phase.

ChiralRecognition Analyte 1-(1-methyl-1H-pyrazol-4-yl)ethanol (Analyte) HB_Donor H-Bond Donor (Hydroxyl Group) Analyte->HB_Donor HB_Acceptor H-Bond Acceptor (Pyrazole N2) Analyte->HB_Acceptor Pi_Pi Pi-Pi Stacking (Pyrazole Ring) Analyte->Pi_Pi CSP Polysaccharide CSP (Cellulose/Amylose Carbamate) Steric Steric Fit (Chiral Cavity) CSP->Steric Enantiomeric Discrimination HB_Donor->CSP Primary Interaction HB_Acceptor->CSP Secondary Interaction Pi_Pi->CSP Stabilization Steric->Analyte Selectivity (alpha)

Caption: Mechanistic interactions between the pyrazole ethanol and polysaccharide CSP. H-bonding is the dominant driver.[1]

Method Development Decision Tree

This workflow guides the researcher from the initial racemate to the optimized method.

MethodDev Start Start: Racemic Mixture Screen1 Screen 1: Polar Organic Mode (Cellulose-2 / 100% ACN + DEA) Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 OptimizePOM Optimize POM (Add MeOH or reduce flow) Check1->OptimizePOM Marginal (1.0 < Rs < 1.5) Screen2 Screen 2: Normal Phase (AD-H / Hex:EtOH 80:20 + DEA) Check1->Screen2 No (Rs < 1.0) Final Final Method Validation Check1->Final Yes OptimizePOM->Final Check2 Rs > 1.5? Screen2->Check2 OptimizeNP Optimize NP (Change Alcohol: IPA vs EtOH) Check2->OptimizeNP Marginal Fail Switch Column Class (Try Immobilized IA/IC) Check2->Fail No Check2->Final Yes

Caption: Step-by-step decision matrix for optimizing the separation of pyrazole ethanols.

References

  • Hassan, H. M., et al. (2021).[1] "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. (Detailed study on 18 pyrazole derivatives confirming the superiority of Cellulose-2 in Polar Organic Mode). [1]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Standard protocols for Normal Phase separation and additive requirements for basic analytes).[1]

  • Kumar, A., et al. (2013).[1] "Enantioselective Analysis of Crizotinib by Chiral LC Method." Der Pharma Chemica. (Demonstrates separation of the related Crizotinib intermediate using Chiralcel OD-H).

Sources

A Comparative Guide to Polar Organic Mode HPLC for Pyrazole Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral analysis, the efficient resolution of enantiomers is paramount. Pyrazole derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their diverse biological activities. However, their chiral forms often exhibit different pharmacological and toxicological profiles, necessitating robust enantioselective separation methods. This guide provides an in-depth comparison of Polar Organic Mode (POM) High-Performance Liquid Chromatography (HPLC) with the more traditional Normal Phase (NP) HPLC for the resolution of pyrazole enantiomers, supported by experimental data.

The Challenge of Pyrazole Enantioseparation

The separation of pyrazole enantiomers presents a unique challenge due to their structural properties. The key to their chiral recognition lies in the interactions between the analyte and the Chiral Stationary Phase (CSP). These interactions, which include hydrogen bonding, dipole-dipole, and π-π interactions, are highly dependent on the mobile phase composition and the nature of the CSP.[1] The choice of chromatographic mode, therefore, plays a critical role in achieving optimal separation.

Polar Organic Mode vs. Normal Phase: A Head-to-Head Comparison

A study on 18 biologically active racemic 4,5-dihydro-1H-pyrazole derivatives provides a clear comparison between Polar Organic Mode and Normal Phase HPLC for their enantioselective separation.[1][2][3][4][5] The experiments utilized two common polysaccharide-based CSPs: Lux cellulose-2 and Lux amylose-2.[1][2][3][4][5]

Key Performance Metrics

The performance of each method was evaluated based on resolution (Rs) and analysis time. The results demonstrated a distinct advantage for each mode depending on the chosen CSP.

Chromatographic ModeChiral Stationary PhaseTypical Mobile PhaseAverage Analysis TimeMaximum Resolution (Rs)Key Advantages
Polar Organic Mode Lux cellulose-2100% Methanol, 100% Ethanol, 100% Acetonitrile, or mixtures~5 minutesUp to 18Short run times, sharp peaks, high solubility of solute[1][2][3][4][5]
Normal Phase Mode Lux amylose-2n-Hexane/Ethanol~30 minutesUp to 30Superior resolution for certain compounds[1][2][3][4][5]

Data Summary: The cellulose-based column (Lux cellulose-2) demonstrated superior performance in the polar organic mode, offering rapid analysis times of around 5 minutes with excellent resolution values reaching up to 18.[1][2][3][4][5] Conversely, the amylose-based column (Lux amylose-2) excelled in the normal elution mode, providing higher resolution (up to 30) but with significantly longer analysis times of approximately 30 minutes.[1][2][3][4][5]

Experimental Protocols

To provide a practical framework, the following are detailed experimental protocols for both Polar Organic and Normal Phase modes for the enantioseparation of pyrazole derivatives.

Polar Organic Mode (POM) Protocol

This method is optimized for rapid screening and analysis.

  • Column: Lux Cellulose-2 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: 100% Methanol (or 100% Ethanol, 100% Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Expected Outcome: Baseline resolution of pyrazole enantiomers with sharp peaks and analysis times around 5-10 minutes.[1]

Normal Phase (NP) Protocol

This method is tailored for achieving the highest possible resolution.

  • Column: Lux Amylose-2 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: n-Hexane/Ethanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Expected Outcome: Excellent baseline resolution of pyrazole enantiomers, though with longer retention times compared to POM.

G cluster_pom Polar Organic Mode Workflow cluster_np Normal Phase Mode Workflow pom_sample Racemic Pyrazole Sample pom_inject Inject pom_sample->pom_inject pom_column Lux Cellulose-2 Column Mobile Phase: 100% Polar Organic Solvent pom_inject->pom_column pom_detect UV Detector (254 nm) pom_column->pom_detect pom_result Result: - Fast Analysis (~5 min) - High Resolution (Rs up to 18) - Sharp Peaks pom_detect->pom_result np_sample Racemic Pyrazole Sample np_inject Inject np_sample->np_inject np_column Lux Amylose-2 Column Mobile Phase: n-Hexane/Ethanol np_inject->np_column np_detect UV Detector (254 nm) np_column->np_detect np_result Result: - Slower Analysis (~30 min) - Very High Resolution (Rs up to 30) np_detect->np_result

Figure 1: Comparative workflow for pyrazole enantiomer resolution.

Mechanistic Insights: Why the Difference?

The observed differences in performance between the two modes can be attributed to the interplay between the analyte, the CSP, and the mobile phase. Polysaccharide-based CSPs, like cellulose and amylose carbamate derivatives, have distinct supramolecular structures. Amylose has a helical cavity, while cellulose has straighter polymer chains.[2]

In Polar Organic Mode , the polar mobile phase molecules (e.g., methanol, ethanol, acetonitrile) actively compete with the pyrazole enantiomers for hydrogen bonding sites on the CSP. This competition can influence the chiral recognition process. For the Lux cellulose-2 column, this environment proved beneficial, leading to efficient and rapid separations.[1][2]

In Normal Phase Mode , the non-polar mobile phase (n-hexane) with a polar modifier (ethanol) creates a different interactive environment. The well-documented efficacy of amylose-based columns in low-polarity mobile phases allows for stronger and more selective interactions with the pyrazole enantiomers, resulting in higher resolution, albeit at the cost of longer analysis times.[2]

Conclusion and Recommendations

Both Polar Organic Mode and Normal Phase HPLC are viable and effective for the enantioseparation of pyrazole derivatives. The choice between them is contingent on the specific analytical goal.

  • For high-throughput screening, rapid quality control, and monitoring of stereoselective synthesis , Polar Organic Mode on a cellulose-based CSP is the superior choice. Its key advantages are short analysis times and sharp peaks, which are also beneficial for preparative separations due to the high solubility of the solutes in the mobile phase.[1][2]

  • When the primary objective is to achieve the maximum possible resolution for challenging separations or for the precise determination of enantiomeric excess, Normal Phase Mode on an amylose-based CSP is recommended.

Ultimately, the development of a robust enantioselective HPLC method for pyrazole derivatives requires careful consideration of both the chiral stationary phase and the mobile phase composition. The findings presented in this guide demonstrate that a strategic selection of chromatographic mode can lead to significant improvements in efficiency and resolution.

References

  • El-Malah, A. A., El-Zaher, M. A., & Ghoneim, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]

  • El-Malah, A. A., El-Zaher, M. A., & Ghoneim, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed, 34632239. [Link]

  • Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625–636. [Link]

  • El-Malah, A. A., El-Zaher, M. A., & Ghoneim, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • El-Malah, A. A., El-Zaher, M. A., & Ghoneim, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Semantic Scholar. [Link]

Sources

A Comparative Guide to Chiral Crystallography: Insights from 4-Benzyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, particularly its chirality, is a cornerstone of modern drug design and development. Chiral molecules and their corresponding enantiopure crystalline forms can exhibit profoundly different pharmacological activities. The pyrazole scaffold, a privileged motif in medicinal chemistry, is no exception. Understanding the factors that govern the formation of chiral crystal lattices from pyrazole derivatives is paramount for the rational design of new therapeutic agents with optimized efficacy and safety profiles.

While the synthesis of chiral 1-methyl-1H-pyrazol-4-yl derivatives is of significant interest, a direct comparative analysis of their X-ray crystallography data is hampered by the scarcity of publicly available, structurally related examples. To address this, we present a comprehensive guide using 4-benzyl-1H-pyrazole and its 3,5-diamino derivative as a case study. This comparison lucidly illustrates the subtle interplay of molecular structure and intermolecular forces in dictating the emergence of chirality in the solid state. The insights gleaned from this analysis are broadly applicable to the wider class of chiral pyrazole-containing compounds, including the 1-methyl-1H-pyrazol-4-yl series.

The Decisive Role of Supramolecular Interactions in Crystal Chirality: A Comparative Analysis

The crystallization of a molecule from solution into a specific solid-state form is a complex process of molecular self-assembly. Whether a molecule, which may be achiral in solution, crystallizes in a chiral (non-centrosymmetric) or an achiral (centrosymmetric) space group is determined by the intricate balance of intermolecular interactions. Here, we compare the crystallographic data of 4-benzyl-1H-pyrazole and 3,5-diamino-4-benzyl-1H-pyrazole to elucidate the structural determinants of chirality in their respective crystal lattices.[1][2][3]

Parameter4-benzyl-1H-pyrazole3,5-diamino-4-benzyl-1H-pyrazole
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₂N₄
Crystal System MonoclinicMonoclinic
Space Group P2₁ (chiral)P2₁/c (achiral, centrosymmetric)
a (Å) 5.3091 (4)13.2321 (9)
b (Å) 11.2341 (8)5.7134 (4)
c (Å) 7.3061 (5)13.7851 (9)
β (°) 108.693 (3)96.987 (3)
Volume (ų) 412.98 (5)1032.19 (12)
Z 24
Key Intermolecular Interactions N—H···N hydrogen bonds forming parallel catemersN—H···π and N—H···N hydrogen bonds

Table 1. Comparative Crystallographic Data for 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.[1][2][3]

The most striking difference between the two structures is their space group. 4-benzyl-1H-pyrazole crystallizes in the chiral space group P2₁, meaning its crystal structure lacks a center of inversion and is therefore chiral.[1][2][3] In contrast, the 3,5-diamino derivative crystallizes in the centrosymmetric space group P2₁/c, resulting in an achiral crystal lattice.[1][2][3]

This divergence in crystal packing can be attributed to the different hydrogen bonding motifs. In the crystal structure of 4-benzyl-1H-pyrazole, the pyrazole rings form parallel chains (catemers) through N—H···N hydrogen bonds.[1][2] The specific arrangement of these chains and the packing of the benzyl groups leads to the overall chiral structure.

Conversely, the presence of the amino groups in 3,5-diamino-4-benzyl-1H-pyrazole introduces additional hydrogen bond donors.[2] This leads to a more complex network of N—H···π and N—H···N hydrogen bonds, which ultimately favors a centrosymmetric packing arrangement.[2] This comparison underscores the profound impact of substituent-directed intermolecular interactions on the chirality of the resulting crystal lattice.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following provides a generalized, step-by-step methodology for the determination of the crystal structure of a novel pyrazole derivative.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone).

  • Vapor diffusion of a non-solvent into a solution of the compound.

  • Cooling of a saturated solution.

2. Crystal Mounting:

  • Select a single crystal of suitable size and quality under a microscope.

  • Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

3. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Cool the crystal to a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • Perform an initial unit cell determination.

  • Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).

4. Data Reduction and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for absorption, Lorentz, and polarization effects.

  • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.

5. Structure Refinement:

  • Refine the atomic positions, and thermal parameters against the experimental data using a least-squares refinement program.

  • Locate and refine the positions of hydrogen atoms.

  • Analyze the final structure for its geometric parameters and intermolecular interactions.

Workflow for Crystallographic Analysis of Chiral Pyrazole Derivatives

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Determination cluster_interpretation Structural Interpretation Synthesis Synthesis of Chiral Pyrazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis Comparison Comparison with Related Structures Analysis->Comparison

Figure 1. Workflow from synthesis to crystallographic analysis.

Conclusion

The crystallographic comparison of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative provides a compelling illustration of how subtle modifications to a molecular scaffold can dramatically influence its solid-state self-assembly and ultimately determine the chirality of the crystal. The formation of a chiral crystal lattice is not merely dependent on the chirality of the constituent molecules but is governed by the symmetry of the intermolecular interactions. For researchers in drug development, a thorough understanding of these principles is crucial for the targeted design and synthesis of crystalline forms of active pharmaceutical ingredients with desired physicochemical and biological properties. This guide provides a foundational framework for approaching the crystallographic analysis of chiral pyrazole derivatives and interpreting the resulting structural data in a medicinal chemistry context.

References

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 800–805. [Link]

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 800–805. [Link]

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-di­amino derivative. IUCrData, 9(7), x240808. [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
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(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.